N-(2,5-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
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Overview
Description
N-(2,5-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a synthetic organic compound. It features a complex structure with multiple functional groups, including fluorophenyl, dioxo, and thienopyrimidine moieties. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic synthesis. Key steps may include:
Formation of the thienopyrimidine core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen sources.
Introduction of the dioxo group: This step may involve oxidation reactions.
Attachment of the fluorophenyl group: This can be done through substitution reactions using fluorinated benzene derivatives.
Final acetamide formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and pyrimidine rings.
Reduction: Reduction reactions could target the dioxo groups, potentially converting them to hydroxyl groups.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenated compounds or organometallic reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(2,5-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide: can be compared with other thienopyrimidine derivatives or fluorophenyl compounds.
Thienopyrimidine derivatives: Known for their diverse biological activities, including anti-cancer and anti-inflammatory properties.
Fluorophenyl compounds: Often used in medicinal chemistry for their enhanced metabolic stability and bioavailability.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C20H15F2N3O3S2 |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-(2,5-difluorophenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C20H15F2N3O3S2/c21-12-3-4-14(22)15(10-12)23-17(26)11-25-16-6-9-30-18(16)19(27)24(20(25)28)7-5-13-2-1-8-29-13/h1-4,6,8-10H,5,7,11H2,(H,23,26) |
InChI Key |
UBXNUSQHJZZCOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=C(C=CC(=C4)F)F |
Origin of Product |
United States |
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